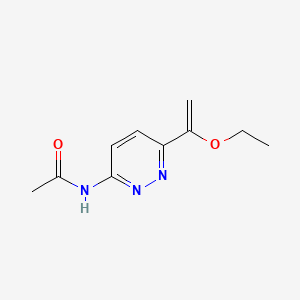
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C10H13N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” is 1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” has a molecular weight of 207.23 . It is a solid at room temperature . The compound should be stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyridazine ring, which is a part of the structure of “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide”, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition, while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Molecular Recognition
The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust, dual hydrogen-bonding capacity, make it an attractive element for applications in molecular recognition . These properties can be leveraged to solve challenges associated with candidate optimization in drug discovery .
Inhibition of Calcium Ion Influx
Pyridazinone derivatives, which include “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide”, have been found to inhibit calcium ion influx . This is required for the activation of platelet aggregation, suggesting potential applications in the treatment of conditions related to blood clotting .
Treatment of Depression
While not directly related to “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide”, it’s worth noting that the pyridazine-containing drug minaprine was approved as an atypical antidepressant . This suggests that other pyridazine derivatives, including “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide”, could potentially have applications in the treatment of mental health disorders .
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
The pyridazine-containing drug relugolix acts as a non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonist . This suggests that “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” could potentially be used in similar applications, such as the treatment of conditions related to hormone regulation .
Inhibition of Tyrosine Kinase 2 (TYK2)
Deucravacitinib, another pyridazine-containing drug, acts as an allosteric inhibitor of tyrosine kinase 2 (TYK2) . This suggests potential applications for “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” in the treatment of conditions related to the regulation of cell growth and immune responses .
Safety and Hazards
The safety and hazards associated with “N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .
Propiedades
IUPAC Name |
N-[6-(1-ethoxyethenyl)pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-7(2)9-5-6-10(13-12-9)11-8(3)14/h5-6H,2,4H2,1,3H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSULITWKKWJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724365 |
Source


|
| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1-Ethoxyvinyl)pyridazin-3-yl)acetamide | |
CAS RN |
1313712-40-1 |
Source


|
| Record name | N-[6-(1-Ethoxyethenyl)pyridazin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)





![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)





